
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide, also known as CPOP, is a cyclic amide compound derived from cyclobutane and pyrrolidine. It is a highly versatile molecule and is used in a variety of scientific applications, including drug discovery, chemical synthesis, and biochemistry. CPOP has been studied extensively in recent years due to its unique properties, which make it an ideal candidate for various applications.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is not yet fully understood. However, it is believed that this compound interacts with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides. Specifically, this compound has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid. Specifically, this compound has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid. In addition, this compound has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high versatility, which allows it to be used in a variety of scientific applications. Additionally, this compound has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, making it an ideal candidate for various experiments. However, this compound has some limitations, such as its relatively low solubility in water and its relatively low stability in the presence of acids and bases.
Orientations Futures
The future directions for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide are numerous. One potential direction is the development of new synthesis methods for this compound. Additionally, this compound could be further studied to understand its biochemical and physiological effects, as well as its potential applications in drug discovery and chemical synthesis. Furthermore, this compound could be used to develop new drug targets and to facilitate the synthesis of novel drugs. Finally, this compound could be used to study the structure and function of proteins, as well as to study enzyme-substrate interactions.
Méthodes De Synthèse
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide can be synthesized through a variety of methods, including the cyclization of cyclopropyl pyrrolidine and the condensation of cyclobutylcarboxylic acid with pyrrolidine. The cyclization of cyclopropyl pyrrolidine involves the reaction of cyclopropyl pyrrolidine with a base such as sodium hydroxide or potassium hydroxide. The reaction of cyclobutylcarboxylic acid with pyrrolidine involves the addition of cyclobutylcarboxylic acid to pyrrolidine in the presence of a base such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been used in a variety of scientific applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, this compound has been used to identify novel drug targets, as well as to facilitate the synthesis of novel drugs. In chemical synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, this compound has been used to study enzyme-substrate interactions, as well as to study the structure and function of proteins.
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-6-9(7-14(11)10-4-5-10)13-12(16)8-2-1-3-8/h8-10H,1-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGMKWOZMUMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


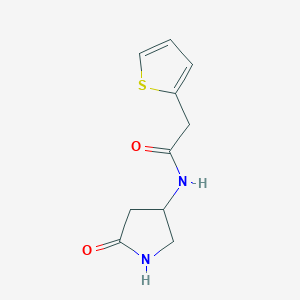
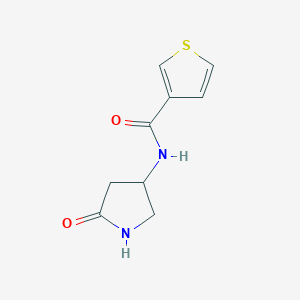
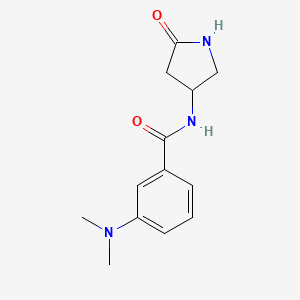
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
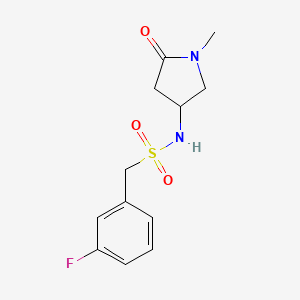
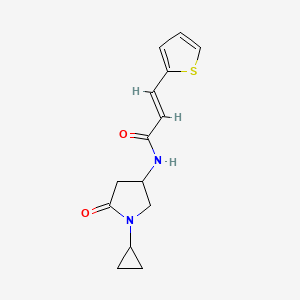
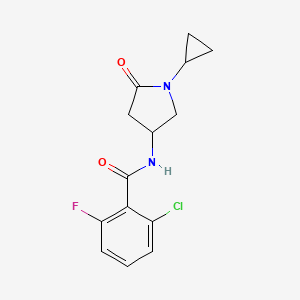
![5-amino-1-phenyl-6-(prop-2-en-1-ylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6503756.png)
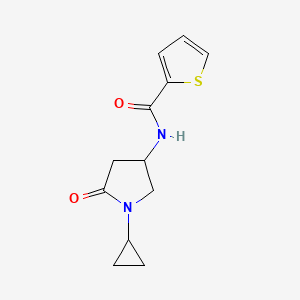
![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)
![2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride](/img/structure/B6503787.png)
![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B6503791.png)